molecular formula C17H21N7O B2433980 3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2320851-73-6

3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2433980
CAS No.: 2320851-73-6
M. Wt: 339.403
InChI Key: YRUNTOOBTZGSQE-UHFFFAOYSA-N
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Description

3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is a complex heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine typically involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the microwave-mediated synthesis method mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The molecular targets include CDK2 and cyclin A2, which are crucial for cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-6-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific structure, which allows it to effectively inhibit CDK2/cyclin A2. This specificity makes it a valuable compound for targeted cancer therapy.

Properties

IUPAC Name

5-methyl-7-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-3-4-15(22-21-12)25-10-14-5-7-23(8-6-14)16-9-13(2)20-17-18-11-19-24(16)17/h3-4,9,11,14H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNTOOBTZGSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=CC(=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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